molecular formula C21H20ClFN4O2 B2819515 3-(2-chloro-6-fluorophenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one CAS No. 2034402-18-9

3-(2-chloro-6-fluorophenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one

Cat. No. B2819515
CAS RN: 2034402-18-9
M. Wt: 414.87
InChI Key: XUYSXOUDUQFXGV-UHFFFAOYSA-N
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Description

3-(2-chloro-6-fluorophenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C21H20ClFN4O2 and its molecular weight is 414.87. The purity is usually 95%.
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Scientific Research Applications

Structural Studies and Crystal Conformation

  • Azolylmethanes, including compounds similar to the chemical of interest, have been examined for their crystal structures and solution conformations. These studies reveal insights into the molecular conformations and intramolecular interactions, which are crucial for understanding their biological activities and designing new compounds with enhanced properties (Anderson et al., 1984).

Synthesis and Antibacterial Activity

  • The synthesis of new molecules incorporating fluoro and phenoxy groups, similar to the chemical structure , has been explored for potential antibacterial applications. These studies involve the creation of novel compounds and assessing their effectiveness against various bacterial strains, providing a foundation for developing new antibacterial agents (Holla, Bhat, & Shetty, 2003).

Molecular Design for Drug Development

  • Compounds with structural similarities to the chemical have been investigated in the development of neurokinin-1 receptor antagonists, highlighting the potential of such structures in medicinal chemistry for creating new therapeutics (Harrison et al., 2001).

Exploration in Enzyme Inhibition

  • Functionalized azetidinones, bearing resemblance to the chemical structure, have been synthesized and studied for their ability to inhibit human leukocyte elastase, an important target in various diseases. This research underscores the potential of such compounds in enzyme inhibition and therapeutic applications (Doucet et al., 1997).

Intermolecular Interactions and Chemical Properties

  • Investigations into 1,2,4-triazole derivatives, which are structurally related to the chemical, have been conducted to understand their intermolecular interactions and properties. This research is significant for the design and development of compounds with specific chemical and biological properties (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Development of Novel Antibacterial Agents

  • Fluoroquinolones, a class of antibacterial agents that share structural elements with the chemical, have been studied for their potent antibacterial activities against various bacterial strains. These studies provide insights into the structural activity relationships crucial for designing effective antibacterial drugs (Kuramoto et al., 2003).

Synthesis and Biological Activity Assessment

  • Novel compounds with structures related to the chemical have been synthesized and assessed for their antimicrobial activities. This research contributes to the understanding of how structural modifications impact biological activity, aiding in the development of new antimicrobial agents (Srinivasulu, Kumar, Raju, & Reddy, 2007).

Pharmacokinetic Studies

  • Research into derivatives of phenmetrazine, structurally similar to the chemical, has provided crucial pharmacokinetic data. This information is essential for understanding the absorption, distribution, metabolism, and excretion of such compounds, which is vital for drug development and safety assessment (Grumann et al., 2019).

properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN4O2/c22-19-7-4-8-20(23)18(19)9-10-21(28)26-12-16(13-26)27-11-15(24-25-27)14-29-17-5-2-1-3-6-17/h1-8,11,16H,9-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYSXOUDUQFXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=C(C=CC=C2Cl)F)N3C=C(N=N3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chloro-6-fluorophenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one

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